tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate
Overview
Description
tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloroacetamido group, and a methyl group attached to a butanoate backbone. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate typically involves the following steps:
Starting Material: The synthesis begins with the amino acid, (2S)-2-amino-3-methylbutanoic acid.
Protection of the Amino Group: The amino group is protected using a tert-butyl ester to form tert-butyl (2S)-2-amino-3-methylbutanoate.
Formation of Chloroacetamido Group: The protected amino acid is then reacted with chloroacetyl chloride in the presence of a base (such as triethylamine) to form the chloroacetamido derivative.
Industrial Production Methods
In an industrial setting, the production of This compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chloroacetamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Hydrolysis: Formation of (2S)-2-(2-chloroacetamido)-3-methylbutanoic acid.
Reduction: Formation of (2S)-2-(2-aminoacetamido)-3-methylbutanoate.
Scientific Research Applications
tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: can be compared with other amino acid derivatives such as:
tert-butyl (2S)-2-amino-3-methylbutanoate: Lacks the chloroacetamido group.
tert-butyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate: Contains a bromoacetamido group instead of chloroacetamido.
tert-butyl (2S)-2-(2-iodoacetamido)-3-methylbutanoate: Contains an iodoacetamido group.
The uniqueness of This compound lies in its specific functional groups, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFMXZVMZREBOY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210950 | |
Record name | L-Valine, N-(2-chloroacetyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909295-01-7 | |
Record name | L-Valine, N-(2-chloroacetyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909295-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valine, N-(2-chloroacetyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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